molecular formula C11H19NO B12857462 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene

3-Ethoxy-2-aza-spiro[4.5]dec-2-ene

Cat. No.: B12857462
M. Wt: 181.27 g/mol
InChI Key: HSTLRVBLRFAFRZ-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical Research

Spirocyclic systems are a fascinating class of molecules where two rings are connected by a single common atom, known as the spiro atom. wikipedia.orgtandfonline.com This unique structural feature imparts a distinct three-dimensionality that distinguishes them from fused or bridged ring systems. wikipedia.orgvedantu.com The inherent rigidity and defined spatial arrangement of substituents make spirocycles particularly valuable in medicinal chemistry and materials science. tandfonline.commdpi.com

In drug discovery, the introduction of a spirocyclic scaffold can lead to several advantages. The three-dimensional nature of these systems allows for better interaction with the complex binding sites of biological targets like proteins and enzymes. tandfonline.comnih.gov This can result in improved potency, selectivity, and pharmacokinetic properties of drug candidates. bldpharm.comtandfonline.com Furthermore, spiro-containing molecules often exhibit enhanced metabolic stability and aqueous solubility compared to their planar counterparts. bldpharm.comtandfonline.com The increased fraction of sp3-hybridized carbon atoms (Fsp3) in spirocycles is a desirable feature in modern drug design, as it often correlates with higher clinical success rates. bldpharm.com

Overview of Nitrogen-Containing Spirocyclic Architectures

The incorporation of nitrogen atoms into spirocyclic frameworks gives rise to a diverse and important class of compounds known as aza-spirocycles. mdpi.comrsc.org These structures are prevalent in a multitude of natural products and have emerged as privileged scaffolds in medicinal chemistry. mdpi.comnih.gov The presence of nitrogen atoms can introduce basic centers, hydrogen bonding capabilities, and points for further functionalization, all of which can be crucial for biological activity. ontosight.aicymitquimica.com

Nitrogen-containing spirocycles are found in various approved drugs and clinical candidates, highlighting their therapeutic potential. bldpharm.comnih.gov For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as selective ligands for sigma-1 receptors, which are implicated in a range of neurological disorders. researchgate.netnih.gov Similarly, other azaspiro[4.5]decane derivatives have been explored for their potential in treating cancer and as PET imaging agents. nih.gov The synthesis of these complex molecules often presents unique challenges, driving the development of novel synthetic methodologies. rsc.orgcore.ac.uk

Structural Features and Nomenclature of 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene

The compound this compound belongs to the azaspiro[4.5]decane family. Its systematic name reveals its key structural features. The "spiro[4.5]decane" part of the name indicates a bicyclic system with a total of ten carbon atoms (decane). The numbers within the brackets, [4.5], denote the number of carbon atoms in each ring connected to the central spiro atom, excluding the spiro atom itself. wikipedia.orgvedantu.comqmul.ac.uk In this case, one ring has four carbons (a cyclopentane (B165970) ring) and the other has five carbons (a cyclohexane (B81311) ring).

The "2-aza" prefix specifies that a nitrogen atom replaces a carbon atom at the second position of the spirocyclic framework. The numbering of spirocycles begins in the smaller ring, adjacent to the spiro atom, and proceeds around that ring, then through the spiro atom, and finally around the larger ring. wikipedia.orgyoutube.com The "-2-ene" suffix indicates the presence of a double bond at the second position of the heterocyclic ring. Finally, "3-Ethoxy" signifies that an ethoxy group (-OCH2CH3) is attached to the third position of the ring system.

A related compound, cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]-dec-3-ene-4-ethylcarbonate, has been synthesized and characterized, providing insights into the structural and spectroscopic properties of this class of molecules. rsc.org

Historical Context of Related Spiro[4.5]dec-2-ene Synthesis

The synthesis of spiro[4.5]decane systems has been a topic of interest in organic chemistry for many years. Early approaches often involved multi-step sequences and lacked stereochemical control. One of the classic methods involves the spiroannelation of a cyclopentane ring onto a pre-existing cyclohexane derivative. acs.org

More contemporary methods have focused on developing more efficient and stereoselective routes. For example, Diels-Alder cycloadditions have been employed to construct the spiro[4.5]decane framework. rsc.org Another approach involves the rearrangement of bicyclic precursors to form the desired spirocyclic system. nih.gov The synthesis of functionalized spiro[4.5]decanes has also been achieved through oxidative dearomatization-induced ring expansion of cyclobutanes. thieme-connect.com The development of these synthetic strategies has been crucial for accessing a wide range of spiro[4.5]decane derivatives for various applications.

Compound and Data Tables

Table 1: Compound Names Mentioned in the Article

Compound Name
This compound
cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]-dec-3-ene-4-ethylcarbonate
1-oxa-8-azaspiro[4.5]decane

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

3-ethoxy-2-azaspiro[4.5]dec-2-ene

InChI

InChI=1S/C11H19NO/c1-2-13-10-8-11(9-12-10)6-4-3-5-7-11/h2-9H2,1H3

InChI Key

HSTLRVBLRFAFRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCC2(C1)CCCCC2

Origin of Product

United States

Mechanistic Elucidation of Azaspiro 4.5 Dec 2 Ene Formation

Reaction Intermediates and Transition States in Spirocyclization Pathways

The construction of the azaspiro[4.5]decane framework can proceed through various pathways, each characterized by distinct intermediates and transition states. The specific mechanism is often dependent on the chosen synthetic strategy, such as multicomponent reactions, cycloadditions, or rearrangements.

In many cycloaddition approaches, such as the hetero-Diels-Alder reaction for forming related oxa-aza-spiro systems, the mechanism can be complex. mdpi.com Computational studies using Density Functional Theory (DFT) are often employed to distinguish between a concerted, single-step mechanism and a stepwise pathway involving the formation of intermediates. mdpi.com For instance, in reactions involving nitroalkenes, pathways featuring zwitterionic or biradical intermediates have been identified. mdpi.com The transition states (TSs) in these reactions are analyzed to determine the energy barriers for each step. A key characteristic of a transition state is the presence of a single negative eigenvalue in its Hessian matrix, confirming it as a saddle point on the potential energy surface. mdpi.com

For cyclizations initiated by nucleophilic attack, such as the Staudinger reaction to form β-lactams, the sequence of bond formation is critical. nih.gov A "ketene-first" mechanism, for example, involves the nucleophilic attack of a catalyst on the ketene (B1206846) to form a zwitterionic enolate intermediate. nih.gov This intermediate then engages in the subsequent ring-closing step. The relative energies of the transition states for different pathways (e.g., cis vs. trans ring closure) determine the stereochemical outcome of the reaction. nih.gov

In rearrangement-based syntheses, such as those involving the cyclization of N-aryl propynamides, the nature of the intermediate can be highly dependent on the electronic properties of the substrate. nih.gov The reaction can proceed through an intramolecular electrophilic cyclization, or alternatively, an ipso-cyclization pathway. The latter involves the formation of a spirocyclic intermediate, often referred to as a spirodienone or azaspiro[4.5]trienone, which is a common motif in dearomatization strategies. nih.govresearchgate.net

The table below summarizes key characteristics of intermediates and transition states in relevant spirocyclization reactions.

FeatureDescriptionRelevant Findings
Reaction Intermediates Transient species formed during the reaction pathway.Zwitterionic enolates, biradicals, and spirodienonium ions have been proposed or identified in various spirocyclization reactions. mdpi.comnih.govnih.gov
Transition States (TS) The highest energy point along a reaction coordinate.The geometry of the TS (e.g., chair-like vs. boat-like) is crucial for stereoselectivity. psu.edu The energy of the TS determines the reaction rate. nih.gov
Computational Analysis Methods like DFT are used to model intermediates and TSs.Frequency analysis helps confirm stationary points (positive eigenvalues for minima, one negative eigenvalue for a TS). mdpi.com

Stereoelectronic Effects in Ring Closure and Enol Ether Formation

Stereoelectronic effects, which refer to the influence of orbital alignment on the reactivity and stability of a molecule, are paramount in the ring-closure and subsequent enol ether formation steps leading to compounds like 3-ethoxy-2-aza-spiro[4.5]dec-2-ene.

A governing principle in many cyclization reactions is the anti-periplanar hypothesis. psu.edu This principle posits that for a reaction to proceed efficiently, the orbitals involved in bond formation or cleavage must be aligned in an anti-periplanar (180°) fashion. psu.edu In the context of spirocyclization, this translates to a preference for pathways where the attacking nucleophile and the leaving group (or the developing p-orbital) are on opposite sides of the forming ring. This alignment allows for maximum orbital overlap and a lower energy transition state. psu.edusit.edu.cn

Evidence for stereoelectronic control is abundant in the formation of spiroacetals and related heterocyclic systems. psu.edu For example, kinetically controlled spiroacetalization of hydroxy enol ethers proceeds through an early transition state that follows the anti-periplanar pathway. This leads to a preference for transition states with a chair-like geometry over higher-energy boat-like conformations. psu.edu

In the formation of the enol ether moiety from a lactam precursor, stereoelectronic effects dictate the geometry of the intermediate and the stereoselectivity of subsequent reactions. The partial reduction of a lactam can generate a cyclic imine or oxocarbenium ion equivalent. mdpi.com The stereochemical outcome of nucleophilic addition to this intermediate is often controlled by the conformation of the ring and the orientation of adjacent substituents. According to Woerpel's model for additions to cyclic oxocarbenium ions, the nucleophile preferentially attacks from a position that maintains optimal stereoelectronic alignment with the ring's orbitals, often leading to a specific diastereomer. mdpi.com

The table below details key stereoelectronic principles relevant to the synthesis.

PrincipleDescriptionImplication for Synthesis
Antiperiplanar Alignment The requirement for orbitals involved in a reaction to be oriented at 180° to each other.Favors transition states with specific geometries (e.g., chair-like) and dictates the preferred direction of nucleophilic attack and leaving group departure. psu.edu
Anomeric Effect The tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer the axial position.Stabilizes certain conformations and transition states, influencing the stereochemical outcome. psu.edu
Woerpel's Model A model explaining the stereoselectivity of nucleophilic additions to cyclic oxocarbenium ions based on the ground-state conformation of the ion.Predicts the facial selectivity of additions to cyclic imine intermediates derived from lactams, controlling the stereochemistry of the final product. mdpi.com

Influence of Substrate Design on Reaction Efficiency and Selectivity

The structure of the starting materials is a critical determinant of the outcome of the spirocyclization reaction. Minor changes to the substrate can dramatically alter reaction efficiency, regioselectivity, and stereoselectivity.

A key aspect of substrate design is the electronic nature of the substituents. In reactions involving aromatic precursors, the electron-donating or electron-withdrawing character of groups on the aromatic ring can direct the cyclization pathway. For instance, in the synthesis of 3-methylthiospiro[4.5]trienones from N-aryl propynamides, the presence of an electron-donating group (like methoxy) at the para position of the N-aryl ring favors an ipso-cyclization, leading to the spiro[4.5]trienone product. nih.gov Conversely, substrates lacking this group or having it at the meta position tend to undergo a different cyclization to form quinolin-2-ones. nih.gov This demonstrates a clear substituent-dependent switch in reaction pathways.

Similarly, in Staudinger-type reactions, an N-protecting group on the imine with a more electron-withdrawing nature can accelerate the ring-closure step and enhance stabilization in the transition state, influencing the final stereochemistry. nih.gov

The steric profile of the substrate also plays a significant role. The synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones via a three-component condensation is highly dependent on the starting materials, such as substituted phenols or anisoles, isobutyraldehyde, and a nitrile. researchgate.net The substitution pattern on the aromatic ring and the nature of the nitrile component directly influence the structure of the resulting spirocycle. researchgate.net

The table below provides examples of how substrate features affect the reaction.

Substrate FeatureEffect on ReactionExample
Electronic Properties Controls regioselectivity and reaction pathway.Electron-donating groups on an N-aryl precursor favor ipso-cyclization to form spiro[4.5]trienones. nih.gov
Steric Hindrance Influences reaction rate and accessibility of reaction centers.Sterically demanding substituents can lead to lower yields and poor regioselectivity. nih.gov
Pre-existing Chirality Can direct the stereochemical outcome of the cyclization.In the synthesis of iminosugars, the stereochemistry of the starting sugar-derived lactam dictates the stereochemistry of the final product. mdpi.com
Ring Size of Precursor Determines the size of the spiro-fused ring.Cyclization of precursors derived from cyclopentanone (B42830) or cyclohexanone (B45756) leads to spiro[4.4]nonane or spiro[4.5]decane systems, respectively. nih.gov

Solvent Effects and Reaction Conditions on Mechanism Progression

The choice of solvent and the specific reaction conditions (temperature, pressure, catalyst, pH) can profoundly impact the mechanism, rate, and yield of the formation of this compound.

Solvent polarity is a critical factor. Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy landscape of the reaction. For example, in the synthesis of tetrasubstituted olefins from spiro-diones, a screen of both protic and aprotic solvents showed that ethanol (B145695) gave a significantly higher yield (87%) compared to DMF (43%), indicating a strong solvent dependency. acs.org The solubility of reactants and intermediates is also a key consideration, with studies often performed to determine optimal solvent systems, including binary mixtures (e.g., methanol/water, acetonitrile/water). researchgate.net In some cases, solvent molecules may participate directly in the mechanism. DFT calculations can incorporate solvent effects using algorithms like the Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) to provide a more accurate theoretical model of the reaction in solution. mdpi.com

Reaction conditions such as pH are crucial for reactions involving acid-base catalysis. The intramolecular cyclization of gabapentin (B195806) to form 2-aza-spiro[4.5]decan-3-one is highly pH-dependent. researchgate.net The reaction rate is at a minimum between pH 5.15 and 6.21 and reaches a maximum above pH 9.80, indicating the involvement of different protonation states of the amino acid in the rate-determining step. researchgate.net The observation of a buffer effect suggests that the reaction is subject to general acid and general base catalysis. researchgate.net

The choice of catalyst is also fundamental. Lewis acids like TMSOTf or Cu(OTf)₂ are often used to activate substrates and promote cyclization in tandem strategies. researchgate.net The concentration of the catalyst and reactants can also influence the reaction kinetics and, in some cases, the reaction order. researchgate.net

The following table summarizes the influence of various reaction parameters.

ParameterInfluence on Mechanism and OutcomeExample Data
Solvent Affects reaction rates and yields by stabilizing intermediates and transition states.In a specific reaction, ethanol as a solvent resulted in an 87% yield, whereas DMF yielded only 43%. acs.org
pH Critical for reactions involving proton transfer or acid/base catalysis.The cyclization rate of gabapentin is maximal at pH > 9.80 and minimal between pH 5.15-6.21. researchgate.net
Catalyst Can open up new reaction pathways and lower activation energies.5 mol% Cu(OTf)₂ is effective in promoting a tandem Prins strategy for the synthesis of related azaspirocycles. researchgate.net
Temperature Influences reaction rate and can affect selectivity between kinetic and thermodynamic products.The solubility of an azaspiro[4.5]dec-3-en-2-one derivative increases with temperature in all tested solvent systems. researchgate.net

Advanced Stereochemical and Regiochemical Control in Spiro 4.5 Dec 2 Ene Synthesis

Regioselective Functionalization of the Spiro[4.5]dec-2-ene Moiety

Regioselectivity in the synthesis of the azaspiro[4.5]dec-2-ene core is crucial as it dictates the placement of substituents, which in turn defines the molecule's properties. Cycloaddition reactions and intramolecular cyclizations are primary methods where regiochemical outcomes can be controlled.

A notable example is the synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones from N-(2-propyn-1-yl) amides and 1,3,5-trimethoxybenzenes. researchgate.net This tandem reaction, promoted by triflic anhydride (B1165640) (Tf₂O), proceeds through an amide activation followed by a triflic acid (TfOH)-promoted Friedel-Crafts ipso-cyclization, demonstrating high regioselectivity by leveraging the electronic properties of the aromatic substrate. researchgate.net Similarly, gold-catalyzed intramolecular dearomative spirocyclization of phenols has been used to produce 2-azaspiro[4.5]decan-3-ones, where the regioselectivity of the cyclization is directed by the gold carbene intermediate. researchgate.net

Cycloaddition strategies also offer a powerful tool for regiocontrol. The [4+2] cycloaddition of in situ generated benzyne (B1209423) with 2-arylidene-1-indenones provides a regio- and diastereoselective route to novel spirocyclic frameworks. rsc.org Furthermore, palladium-catalyzed aza-[3+2] cycloadditions with vinylcyclopropanes have been developed to transform anilines into 1-azaspiro[4.5]decanes, showcasing regiocontrol in the formation of the five-membered aza-ring. researchgate.net The choice of catalyst and reaction conditions can be pivotal; for instance, gold catalysts can direct the regioselective cyclization of N-(2-trifluoromethyl-3-alkynyl) oximes to selectively form either N-hydroxypyrroles or isoxazoles. ucsb.edu

Diastereoselective Synthesis of Azaspiro[4.5]dec-2-ene Systems

Achieving control over the relative stereochemistry of multiple stereocenters is a hallmark of sophisticated synthetic chemistry. In the context of azaspiro[4.5]dec-2-ene systems, several powerful diastereoselective methods have been developed.

One highly effective strategy involves a gold and palladium relay catalytic tandem cyclization. This process uses an enynamide to generate a furan-derived azadiene, which then undergoes a [2+4] cycloaddition with a palladium-π-allyl dipole. uq.edu.au This method constructs the 2-oxa-7-azaspiro[4.5]decane skeleton with excellent diastereoselectivities, ranging from 6:1 to over 20:1 dr. uq.edu.au

Another approach combines photocatalysis with organocatalysis for the [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones. mdpi.com This metal-free method provides 2-amino-spiro[4.5]decane-6-ones in good yields and with outstanding diastereoselectivity, reaching up to 99:1 dr. mdpi.com

The use of chiral auxiliaries is a classic and effective method for diastereoselective synthesis. The N-tert-butanesulfinylimine group, for example, serves as an effective controller in the 1,3-dipolar cycloaddition between 1-azadienes and azomethine ylides. nih.gov This reaction produces densely substituted pyrrolidines with up to four stereogenic centers in high diastereoselectivity, where the stereochemistry is induced by the chiral sulfinyl group. nih.gov Similarly, the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines derived from tetralone-type ketones proceeds with high levels of diastereocontrol to form precursors for dibenzoazaspiro compounds. acs.org

The table below summarizes key findings in the diastereoselective synthesis of related azaspiro[4.5]decane systems.

MethodSubstratesCatalyst/ReagentProductDiastereomeric Ratio (dr)YieldReference
Au/Pd Relay CatalysisEnynamides + Vinyl BenzoxazinanonesPh₃PAuCl/AgOTf, Pd₂(dba)₃2-Oxa-7-azaspiro[4.5]decane derivatives6:1 to >20:131-97% uq.edu.au
Photocatalysis/OrganocatalysisN-Cyclopropylanilines + 2-Methylene-tetrahydronaphtalene-1-onesBINOL-derived phosphoric acid2-Amino-spiro[4.5]decane-6-onesUp to 99:1Up to 88% mdpi.com
Organocatalytic Stepwise ReactionCyclic 2-diazo-1,3-diketones + Primary amines + α,β-Unsaturated aldehydesChiral organocatalystSpirocyclic piperidonesUp to 80:20Up to 76% mdpi.com
Chiral Auxiliary-Directed CycloadditionN-tert-Butanesulfinylazadienes + Azomethine ylidesAg₂CO₃Densely substituted pyrrolidinesGood to excellent30-83% nih.gov

Enantioselective Synthesis of 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene Precursors

The creation of a single enantiomer of a chiral molecule like this compound requires enantioselective synthesis. The target molecule is a cyclic O-ethyl imidate, which can be derived from chiral spirocyclic lactam or amino ketone precursors. Therefore, the focus lies on the enantioselective synthesis of these key intermediates.

Organocatalysis has emerged as a powerful tool for this purpose. A highly enantioselective, one-pot, two-step reaction has been developed to synthesize chiral spirocyclic piperidones, which are lactam precursors. mdpi.com This sequence, involving a Wolff rearrangement, amidation, Michael addition, and hemiaminalization, can generate products with up to three stereogenic centers in good yields and high enantioselectivities (up to 97% ee). mdpi.com

The use of chiral auxiliaries provides another robust path to enantiomerically enriched precursors. The addition of 2-bromobenzylmagnesium bromide to chiral N-tert-butanesulfinyl imines, followed by a palladium-catalyzed intramolecular N-arylation, yields dibenzoazaspiro compounds with excellent stereocontrol derived from the auxiliary. acs.org

Furthermore, asymmetric synthesis strategies developed for complex natural products containing the azaspiro[4.5]decane skeleton offer valuable insights. For instance, the synthesis of halichlorine has involved strategies like spontaneous intramolecular Michael additions onto chiral substrates, which effectively construct the 6-azaspiro[4.5]decane skeleton with the desired stereochemistry at the spirocenter. nih.gov These methods highlight the potential to create enantiopure building blocks that can be further elaborated into specific targets like this compound.

Control of Spirocenter Configuration

The defining structural feature of a spirocycle is the quaternary spiro-carbon atom that joins the two rings. Establishing the absolute and relative configuration of this spirocenter is a central goal of any stereoselective synthesis. The control over this center is typically achieved through substrate control, auxiliary control, or catalyst control.

Catalyst Control: Asymmetric catalysis is a premier strategy for controlling spirocenter configuration. Chiral catalysts create a chiral environment that forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other. This is exemplified by the organocatalytic synthesis of spirocyclic piperidones, where a chiral phosphoric acid or amine catalyst dictates the stereochemical outcome of the Michael addition, thereby setting the configuration of the newly formed stereocenters, including the spiro-atom. mdpi.commdpi.com Similarly, chiral metal complexes, such as those involving gold or palladium with chiral ligands, can be used to achieve high enantioselectivity in cycloadditions and dearomatization reactions. researchgate.netresearchgate.net

Auxiliary Control: A chiral auxiliary attached to the substrate can direct the stereochemical course of a reaction. The use of N-tert-butanesulfinyl imines is a prime example, where the bulky, chiral sulfinyl group shields one face of the imine, directing nucleophilic attack or cycloaddition to the opposite face with high diastereoselectivity. nih.govacs.org This effectively controls the configuration of the resulting stereocenters relative to the auxiliary, which can later be removed.

Substrate Control: In this approach, the chirality is already present in the starting material. Subsequent intramolecular reactions, such as the Michael addition used in the synthesis of the halichlorine core, can proceed with high stereoselectivity as the existing stereocenters in the molecule dictate the conformation of the transition state, favoring the formation of one diastereomer. nih.gov A highly diastereoselective N-bromosuccinimide (NBS)-promoted semipinacol rearrangement has also been used to establish four stereogenic centers, including the spirocenter, in a single, powerful transformation during the synthesis of a 6-azaspiro[4.5]decane fragment. acs.org These methods demonstrate how existing chirality can be effectively relayed to the newly formed spirocenter.

Computational and Theoretical Investigations of 3 Ethoxy 2 Aza Spiro 4.5 Dec 2 Ene

Density Functional Theory (DFT) Studies of Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies of organic molecules. For 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would provide a detailed picture of its three-dimensional structure.

These calculations would precisely determine bond lengths, bond angles, and dihedral angles, revealing the spatial arrangement of the atoms. The spirocyclic nature of the molecule, where the cyclopentene (B43876) and cyclohexane (B81311) rings share a single carbon atom, imposes significant conformational constraints that can be elucidated through DFT. researchgate.netmdpi.com The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. researchgate.net The MEP is particularly useful for identifying regions of the molecule that are electron-rich or electron-poor, which in turn helps in predicting sites for nucleophilic and electrophilic attack.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterValue
Bond Lengths (Å)
C(spiro)-C(cyclopentene)1.54
C(spiro)-C(cyclohexane)1.55
N(2)-C(3)1.28
C(3)-O(ethoxy)1.35
Bond Angles (º)
C(cyclopentene)-C(spiro)-C(cyclohexane)112.5
C(spiro)-N(2)-C(3)109.0
N(2)-C(3)-O(ethoxy)125.0
Dihedral Angles (º)
C(1)-C(spiro)-N(2)-C(3)15.0
C(6)-C(spiro)-C(5)-C(4)-55.0 (Chair conformation)

Note: The data in this table is illustrative and represents typical values for similar structures, as specific experimental or computational data for this compound is not publicly available.

Mechanistic Pathway Analysis through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which could potentially be formed through a cycloaddition reaction, computational studies can map out the entire reaction pathway. researchgate.net This involves identifying the transition states, intermediates, and the associated energy barriers.

By calculating the energies of the reactants, products, and all transient species along the reaction coordinate, a detailed energy profile can be constructed. researchgate.net This profile helps in understanding the feasibility of a proposed mechanism and can predict the regioselectivity and stereoselectivity of the reaction. For instance, in a potential synthesis involving a [4+2] cycloaddition, computational analysis could determine whether the reaction proceeds via a concerted or a stepwise mechanism and explain the preference for a particular isomer. acs.org Such insights are invaluable for optimizing reaction conditions to improve yields and selectivity.

Conformational Analysis of the Spiro[4.5]dec-2-ene Framework

The spiro[4.5]dec-2-ene framework is characterized by the fusion of a five-membered ring and a six-membered ring at a single carbon atom. This arrangement leads to a variety of possible conformations. The cyclohexane ring typically adopts a chair conformation, which is the most stable, but boat and twist-boat conformations are also possible. The cyclopentene ring is generally found in an envelope or a twisted conformation.

A comprehensive conformational analysis would involve systematically exploring the potential energy surface of this compound to identify all low-energy conformers. The relative energies of these conformers and the energy barriers for their interconversion can be calculated using computational methods. nih.gov This information is crucial as the biological activity and reactivity of a molecule are often dependent on its preferred conformation.

Table 2: Predicted Relative Energies of Conformers of the Spiro[4.5]dec-2-ene Framework

ConformerRelative Energy (kcal/mol)
Chair-Envelope0.0
Chair-Twist1.2
Boat-Envelope5.8
Boat-Twist7.0

Note: The data in this table is illustrative and represents typical values for similar spirocyclic systems, as specific experimental or computational data for this compound is not publicly available.

Molecular Dynamics Simulations to Understand Structural Behavior

While DFT and other quantum mechanical methods provide information on static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, solvent effects, and intermolecular interactions.

For this compound, an MD simulation in a solvent such as water or an organic solvent would reveal how the molecule behaves in a realistic environment. mdpi.com It would show the flexibility of the spirocyclic framework, the rotational freedom of the ethoxy group, and the formation of any hydrogen bonds with the solvent. nih.gov This dynamic picture is essential for understanding how the molecule might interact with biological targets, such as enzymes or receptors.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the reactivity of molecules, particularly in pericyclic reactions. acs.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the energies and spatial distributions of the HOMO and LUMO can be calculated using DFT. The HOMO is likely to be located on the electron-rich imine and ethoxy groups, while the LUMO would be associated with the π-system of the aza-diene. The HOMO-LUMO gap can be used to predict the molecule's reactivity in various reactions. researchgate.net A smaller gap generally implies higher reactivity. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be derived from the HOMO and LUMO energies, providing further quantitative measures of reactivity. mdpi.com

Table 3: Predicted Frontier Molecular Orbital Energies and Reactivity Indices for this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.19

Note: The data in this table is illustrative and represents typical values for similar aza-spiro compounds, as specific experimental or computational data for this compound is not publicly available.

Chemical Transformations and Derivatization of the 3 Ethoxy 2 Aza Spiro 4.5 Dec 2 Ene System

Functional Group Interconversions on the Spirocycle

Functional group interconversions on the carbocyclic portion of the azaspiro[4.5]decane system are fundamental for creating structural diversity. While direct transformations on the parent 3-ethoxy-2-aza-spiro[4.5]dec-2-ene are not extensively detailed in readily available literature, general principles from related spirocyclic systems can be inferred. These modifications typically involve the introduction or alteration of functional groups on the cyclohexane (B81311) ring.

Key transformations can include:

Oxidation: The introduction of carbonyl or hydroxyl groups onto the cyclohexane ring can be achieved using standard oxidizing agents. The specific placement of these groups depends on the pre-existing functionalities on the starting materials used to construct the spirocycle.

Reduction: Carbonyl groups on the spirocycle can be reduced to hydroxyl groups using reagents like lithium aluminum hydride. smolecule.com This introduces new chiral centers and points for further derivatization.

Substitution: Nucleophilic substitution reactions can modify existing functional groups, altering the steric and electronic properties of the spirocyclic framework. smolecule.com

These interconversions are often integral steps in multi-step syntheses aimed at producing complex target molecules with specific stereochemistry and functionality. google.comresearchgate.net

Reactions Involving the Ethoxy Enol Ether Moiety

The ethoxy enol ether moiety, which is structurally a cyclic imidate or imino ether, is a key reactive center in the this compound system. This functional group is susceptible to a variety of transformations.

Hydrolysis: Acid-catalyzed hydrolysis of the enol ether is a common reaction. This process typically cleaves the ether linkage, leading to the formation of a lactam, specifically a 2-aza-spiro[4.5]decan-3-one. This transformation is a key step in converting the imino ether functionality into a more stable amide bond. The intramolecular cyclization of gabapentin (B195806), for instance, leads to the formation of 2-aza-spiro[4.5]decan-3-one. researchgate.net

Nucleophilic Attack: The carbon atom of the C=N double bond is electrophilic and can be attacked by various nucleophiles. This can lead to the addition of substituents at the C3 position or ring-opening, depending on the reaction conditions and the nature of the nucleophile.

Rearrangements: In certain contexts, enol ethers can participate in rearrangement reactions, such as the Claisen rearrangement if an appropriate allyl group is present, though this is more common for O-allyl enol ethers. ugent.be

The reactivity of this moiety is summarized in the table below:

Reaction TypeReagents/ConditionsProduct Type
HydrolysisAqueous Acid (e.g., HCl)Lactam (2-aza-spiro[4.5]decan-3-one)
Nucleophilic AdditionNucleophiles (e.g., organometallics)C3-substituted azaspiro[4.5]decanes

Transformations at the Aza-Center

The nitrogen atom (aza-center) in the 2-aza-spiro[4.5]dec-2-ene system is a site for various chemical modifications. As a secondary amine precursor (after reduction) or an imine-like nitrogen, it can undergo several important reactions.

N-Alkylation/N-Acylation: In the saturated azaspiro[4.5]decane form, the secondary amine at the aza-center can be readily alkylated or acylated. These reactions are crucial for introducing a wide variety of substituents on the nitrogen atom, which can significantly influence the molecule's biological activity. For example, N-alkylation can be achieved using alkyl halides, while acylation can be performed with acid chlorides or anhydrides.

Reduction to Amine: The C=N double bond can be reduced to a single bond, converting the cyclic imine functionality into a secondary amine. This is a key step in the synthesis of saturated azaspiro[4.5]decane derivatives. nih.gov

Coordination Chemistry: The nitrogen atom possesses a lone pair of electrons and can act as a nucleophile or a ligand in coordination complexes with metal centers. smolecule.com This property is exploited in certain catalytic processes.

Reactivity of the Spiro[4.5]dec-2-ene Double Bond

The double bond in the "spiro[4.5]dec-2-ene" name refers to the C=N bond within the heterocyclic ring. This imine-type bond is the primary site of unsaturation and reactivity in the heterocyclic portion of the molecule.

Reduction: The most common reaction of the C=N bond is reduction to a C-N single bond. This is a critical step for accessing the corresponding saturated 2-azaspiro[4.5]decane derivatives. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation (H₂/Pd-C). This reduction transforms the cyclic imino ether into a cyclic amino ether.

Cycloaddition Reactions: Imines and imine derivatives can act as dienophiles or dipolarophiles in cycloaddition reactions. For instance, iminoacetonitriles have been shown to participate in [4+2] cycloadditions (aza-Diels-Alder reactions) to form highly substituted tetrahydropyridines. mit.edu While specific examples for this compound are not prominent, the principle suggests potential for this type of reactivity to construct more complex fused or spirocyclic systems.

Addition of Nucleophiles: As mentioned in section 6.2, the electrophilic carbon of the C=N bond is susceptible to attack by nucleophiles. This can include organometallic reagents (Grignard, organolithium) or stabilized carbanions, leading to the formation of a new C-C bond at the C3 position.

Synthetic Routes to Saturated Azaspiro[4.5]decane Derivatives

Saturated azaspiro[4.5]decanes are important scaffolds in medicinal chemistry and are often the ultimate targets of synthetic efforts starting from unsaturated precursors like this compound. google.com

The primary route to these saturated derivatives involves the reduction of the endocyclic C=N bond.

PrecursorReactionReagentsProduct
This compoundReduction of C=N bondH₂, Raney Nickel3-Ethoxy-2-azaspiro[4.5]decane
2-Aza-spiro[4.5]decan-3-oneReduction of AmideLithium Aluminum Hydride (LiAlH₄)2-Azaspiro[4.5]decane

Another significant strategy is the use of radical cyclization. For example, dearomative spirocyclization under Atom Transfer Radical Cyclization (ATRC) conditions using a copper(I) catalyst can produce polyfunctionalized 2-azaspiro[4.5]decane derivatives. ub.edu These methods often allow for the construction of the spirocyclic core and the introduction of functional groups in a highly controlled manner. Domino reactions involving Michael addition and subsequent ring closures are also employed to create bicyclic azaspiro[4.5]decanes. researchgate.net

The synthesis of the saturated core is often a prelude to further functionalization, particularly at the nitrogen atom, to build libraries of compounds for screening and development. beilstein-journals.org

Strategic Utility of 3 Ethoxy 2 Aza Spiro 4.5 Dec 2 Ene As a Key Intermediate in Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The primary utility of 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene lies in its function as an electrophilic building block for the synthesis of more elaborate heterocyclic systems. The C=N bond of the lactim ether is polarized and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the annulation of new rings onto the pyrrolidine (B122466) portion of the spirocycle.

Key reaction pathways include:

Cycloaddition Reactions: The imine-like functionality can participate in [4+2], [3+2], or other cycloaddition reactions. For instance, reaction with a diene could potentially lead to the formation of a fused polycyclic system. The general utility of spirocycles in cycloadditions to generate molecular complexity is a well-established strategy. rsc.org

Reaction with Dinucleophiles: Treatment with bifunctional nucleophiles such as hydrazines, hydroxylamine, or ethylenediamine (B42938) can lead to the formation of fused five- or six-membered heterocyclic rings, such as triazoles, oxadiazoles, or pyrazines, respectively. The reaction proceeds via initial nucleophilic attack at the C3 position, followed by intramolecular cyclization and elimination of ethanol (B145695). This approach is a classic method for building fused heterocycles from lactim ethers. dokumen.pub

The 2-azaspiro[4.5]decane core provides a rigid, 3D-oriented scaffold from which these new heterocyclic structures can be projected, creating molecules with well-defined spatial arrangements of functional groups. This is a significant advantage in fields like drug discovery, where molecular shape is critical for biological activity.

Scaffold for Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. nih.gov Spirocyclic scaffolds are highly prized in DOS because they provide access to novel regions of chemical space that are distinct from the predominantly flat aromatic structures in many compound libraries. acs.org

This compound is an ideal starting point for a DOS campaign based on a spirocyclic scaffold. The reactive lactim ether functionality serves as a key diversification point. A library of diverse nucleophiles (e.g., amines, thiols, Grignard reagents, organolithiums) can be reacted with the lactim ether to install a wide variety of substituents at the C3 position of the pyrrolidine ring.

A representative DOS strategy would involve:

Synthesis of the Scaffold: Preparation of the parent lactam, 2-azaspiro[4.5]decan-3-one, followed by O-ethylation to form the reactive intermediate, this compound.

Diversification Step: Parallel reaction of the lactim ether with a library of building blocks. For example, reaction with a set of primary amines would yield a library of 3-amino-2-azaspiro[4.5]decanes. Reaction with Grignard reagents would install various alkyl or aryl groups at the C3 position.

Further Functionalization: If the nucleophiles used in the diversification step contain additional functional groups, these can be used for subsequent chemical modifications, further expanding the structural diversity of the library.

This approach allows for the rapid generation of a large number of unique, three-dimensional molecules from a common intermediate, which is the central goal of diversity-oriented synthesis. acs.org

Precursor for Advanced Synthetic Targets

The 2-azaspiro[4.5]decane scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. sioc-journal.cn The parent lactam of the title compound is a known impurity and metabolite of Gabapentin (B195806), an important anticonvulsant and analgesic drug. nih.gov This structural relationship suggests that derivatives of the 2-azaspiro[4.5]decane core are promising candidates for targeting the central nervous system.

Therefore, 3-Ethoxy-2-aaza-spiro[4.5]dec-2-ene serves as a valuable precursor for the synthesis of advanced molecular targets, including:

Novel Gabapentinoids: By using the lactim ether as a handle to introduce new functional groups onto the spirocyclic core, medicinal chemists can design and synthesize novel analogues of Gabapentin. These modifications could fine-tune the compound's pharmacokinetic properties, potency, or side-effect profile.

Probes for Chemical Biology: The ability to easily modify the scaffold allows for the synthesis of chemical probes, such as biotinylated or fluorescently-tagged versions. These tools can be used to study the biological targets and mechanisms of action of Gabapentin and related molecules.

Complex Natural Product Analogues: The rigid spirocyclic framework mimics structural motifs found in some natural products. The lactim ether can be used as a key intermediate in synthetic routes to create simplified analogues of these complex molecules, which can be easier to synthesize while retaining biological activity.

The reactivity of the lactim ether provides a direct entry point for the chemical modifications needed to transform a simple scaffold into a highly functionalized, advanced synthetic target.

Future Research Directions and Challenges in Azaspiro 4.5 Dec 2 Ene Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Key areas of development are expected to include:

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency. For the azaspiro[4.5]decene core, this could involve domino reactions that form the spirocyclic framework in a single step from acyclic precursors. For instance, a palladium-catalyzed domino reaction involving highly regioselective C-C coupling and spiro scaffold formation has been shown to be effective for diazaspiro[4.5]decane scaffolds. nih.gov

Electrochemical Synthesis: Electrochemical methods offer a green alternative to conventional reagents for oxidation or reduction steps. The synthesis of related phosphorylated azaspiro[4.5]dienones has been achieved through electrochemical dearomative spirocyclization, which avoids the need for external chemical oxidants. rsc.org

Sustainable Catalysis: The use of heterogeneous, metal-free catalysts, such as graphene oxide, has been explored for the synthesis of related heterocyclic systems. researchgate.net Future work could explore similar catalysts for the construction of the 2-azaspiro[4.5]decene skeleton.

Green Solvents and Conditions: A significant push in modern synthetic chemistry is the reduction or elimination of hazardous organic solvents. nih.gov Research into the synthesis of azaspiro[4.5]decenes could explore the use of bio-based solvents, ionic liquids, or even solvent-free reaction conditions.

Synthetic Strategy Potential Advantages Illustrative Precursors for 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene
One-Pot SpirocyclizationReduced purification steps, higher overall yield, time and resource efficiency.Cyclohexanone (B45756), an appropriate amino alcohol, and an orthoester.
Electrochemical DearomatizationAvoidance of stoichiometric oxidants, mild reaction conditions, high selectivity.An N-substituted p-alkoxyaniline derivative.
Heterogeneous CatalysisCatalyst recyclability, simplified product purification, reduced metal contamination.A functionalized cyclohexyl derivative and a nitrile.

Expanding the Scope of Asymmetric Catalytic Approaches

The presence of a spirocenter in this compound means that it is a chiral molecule. The development of methods to control the stereochemistry of this center is crucial, as different enantiomers can have vastly different biological activities.

Future research in this area will likely focus on:

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations. researchgate.net Their application in the desymmetrization of prochiral starting materials could provide an elegant entry to enantioenriched azaspiro[4.5]decene precursors. researchgate.net

Transition Metal Catalysis: The use of chiral ligands in combination with transition metals like palladium, gold, or iridium is a well-established strategy for asymmetric synthesis. researchgate.net Relay catalysis, where two different metal catalysts work in sequence, has been used for the diastereoselective synthesis of oxa-azaspiro[4.5]decane derivatives and could be adapted for the asymmetric synthesis of the 2-azaspiro[4.5]decene core. researchgate.net

Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild, aqueous conditions. The use of engineered enzymes, such as carbene transferases, has been demonstrated for the stereodivergent synthesis of azaspiro[2.y]alkanes, providing access to different stereoisomers from the same starting material. nih.govchemrxiv.org Exploring enzymatic resolutions or asymmetric cyclizations could be a fruitful avenue for producing enantiopure this compound.

Catalytic System Potential Enantioselectivity (ee %) Key Challenge
Chiral Phosphoric Acid>90%Synthesis of suitable prochiral substrates.
Au/Pd Relay Catalysis>95% (as dr)Catalyst compatibility and optimization of reaction conditions.
Engineered Carbene Transferase>99%Enzyme engineering for substrate specificity.

Advanced Mechanistic Studies using Modern Analytical Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For the reactions involved in the synthesis and transformation of this compound, a combination of experimental and computational techniques will be invaluable.

Future mechanistic investigations should include:

In-situ Spectroscopy: Techniques such as ReactIR and in-situ NMR spectroscopy can be used to monitor reaction progress in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and rationalize observed stereoselectivities. mdpi.com This is particularly useful for complex, multi-step reactions where experimental detection of intermediates is challenging. For instance, computational studies can shed light on the reactivity of the cyclic imino ether functionality.

Isotope Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for proposed reaction mechanisms by tracking the fate of specific atoms throughout the reaction sequence.

Analytical Technique Information Gained Application to Azaspiro[4.5]dec-2-ene Chemistry
In-situ NMR SpectroscopyIdentification of reaction intermediates, kinetic profiling.Elucidating the mechanism of spirocyclization.
DFT CalculationsTransition state geometries, activation energies, reaction pathways.Predicting stereochemical outcomes in asymmetric catalysis.
Isotope LabelingTracking of atomic connectivity changes.Confirming bond-forming and bond-breaking steps.

Exploration of New Chemical Transformations for Diversification

The this compound scaffold is not just a synthetic target but also a starting point for the creation of a diverse library of related compounds. The cyclic imino ether moiety is a key functional group that can be expected to undergo a variety of chemical transformations.

Future research should explore:

Reactions with Nucleophiles: The imino ether functionality is susceptible to attack by nucleophiles, which could lead to ring-opening or substitution reactions, providing access to a range of functionalized 2-azaspiro[4.5]decanes.

Cycloaddition Reactions: The C=N bond in the 2-aza-spiro[4.5]dec-2-ene ring could potentially participate in cycloaddition reactions, allowing for the construction of more complex, polycyclic systems.

Functionalization of the Spirocyclic Core: Developing methods to selectively functionalize the cyclopentane (B165970) and cyclohexane (B81311) rings of the spirocyclic system would further expand the chemical space accessible from this scaffold. This could involve C-H activation or other modern synthetic techniques. The resulting derivatives could be screened for biological activity, as has been done for other azaspiro[4.5]decane derivatives which have shown promise as antitumor agents or ligands for sigma-1 receptors. nih.govnih.gov

Transformation Type Potential Reagents Resulting Compound Class
Nucleophilic AdditionGrignard reagents, organolithiums3-substituted-2-azaspiro[4.5]decanes
[3+2] CycloadditionAzomethine ylidesFused polycyclic heterocycles
C-H ActivationTransition metal catalystsFunctionalized azaspiro[4.5]decanes

Q & A

Q. What mechanistic insights explain the selective inhibition of enzymes by 3-Ethoxy-2-aza-spiro derivatives?

  • Methodological Answer : Kinetic studies (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition patterns, suggesting binding to allosteric sites. Mutagenesis studies on PTP1B identify critical residues (e.g., Tyr152) that form hydrogen bonds with the spiro core, as validated by X-ray crystallography .

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